

Nudicaucin B chemical structure and stereochemistry

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Compound of Interest

Compound Name: Nudicaucin B

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An in-depth technical guide on the chemical structure and stereochemistry of Nudicaulin B and its related diastereomers.

Introduction

Nudicaulins are a unique class of yellow pigments responsible for the coloration of the petals of the Iceland poppy, *Papaver nudicaule*.^{[1][2]} First isolated in 1939, their complex structure eluded scientists for over 70 years.^{[3][4]} It was not until 2013 that the definitive constitution and stereochemistry were established.^{[1][5]} These compounds are rare examples of flavoalkaloids, featuring a complex molecular architecture derived from the fusion of an indole and a flavonoid (specifically, a pelargonidin glycoside) precursor.^{[5][6]}

The term "Nudicaulin B" is not commonly used in recent primary literature. Instead, these alkaloids are classified as diastereomeric pairs, such as Nudicaulin I and Nudicaulin II, which possess the same core structure but differ in their spatial arrangement.^[1] These pairs, in turn, can have different glycosylation and malonylation patterns, leading to a series of related compounds (e.g., Nudicaulins III, IV, VII, VIII).^[7] This guide will focus on the core aglycon structure of the well-characterized Nudicaulins I and II as the foundational reference for this class of molecules.

Chemical Constitution

The fundamental structure of the nudicaulin aglycon is a pentacyclic indole alkaloid.^[1] This core is formally named 12-(4-hydroxyphenyl)-3,11-dihydrobenzofuro[2',3':1]cyclopenta[1,2-

b]indole-5,7,11-triol.[5] It is comprised of an indole unit fused to a polyphenolic scaffold, which originates from a pelargonidin-type flavonoid.[5][8] This aglycon is decorated with sugar moieties in the native compounds, typically glucose and sophorose units, which may also be malonylated.[5][7]

The structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[1] Chemical modifications such as catalytic hydrogenation and permethylation were instrumental in confirming the connectivity of the complex ring system.[1]

Stereochemistry

The nudicaulin aglycon possesses two key stereogenic centers at the C-3 and C-11 positions. The different spatial arrangements at these centers give rise to the diastereomeric nature of Nudicaulins I and II.[1]

The assignment of their absolute configurations was a critical step, achieved through a combination of advanced analytical techniques:

- **Relative Configuration:** The relative orientation of substituents was determined using Rotating-frame Overhauser Effect Spectroscopy (ROESY). In Nudicaulin I, a strong ROESY correlation between the proton at C-3 (H-3) and the anomeric proton of the glucose unit attached at C-11 showed that they are on the same side of the aglycon skeleton, indicating a cis relationship.[1]
- **Absolute Configuration:** The definitive absolute configuration was established using Electronic Circular Dichroism (ECD) spectroscopy in conjunction with quantum-chemical calculations.[1] By comparing the experimental ECD spectra of the natural compounds to spectra calculated for different stereoisomers, the precise 3D arrangement was confirmed.[1][4]

The established absolute configurations are:

- Nudicaulin I: (3S, 11R)[1]
- Nudicaulin II: (3R, 11S)[1]

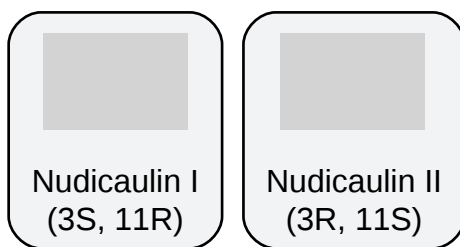


Figure 1: Nudicaulin Aglycon Stereochemistry

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Figure 1: Nudicaulin Aglycon Stereochemistry

Quantitative Spectroscopic Data

The structural elucidation of nudicaulins relied heavily on NMR spectroscopy. While full data for the glycosylated forms are extensive, the following table summarizes the key ^1H and ^{13}C NMR chemical shifts for the aglycon of dihydronudicaulin I (4a), a derivative that was crucial for confirming the core structure. The data were recorded in CD_3OD .^[1]

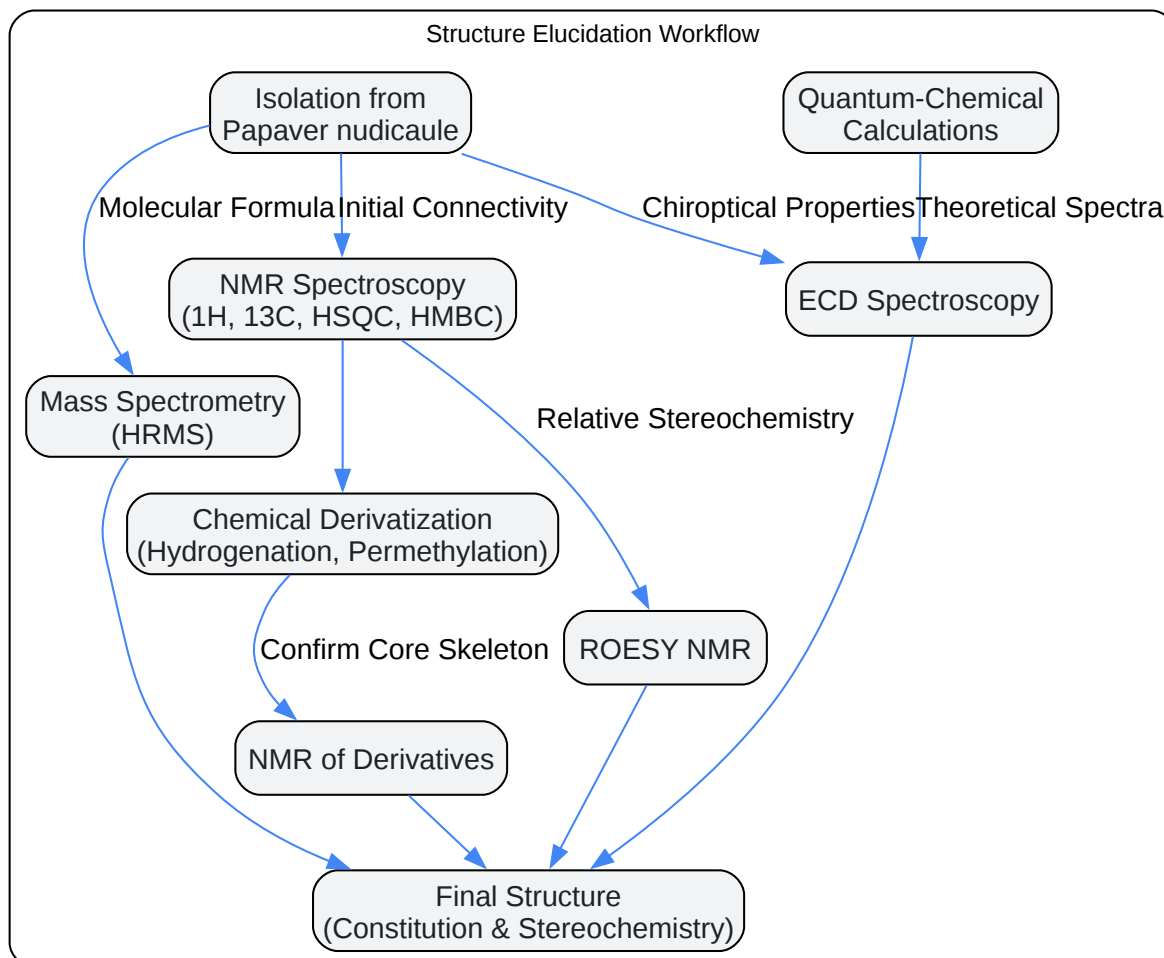
Table 1: ^1H and ^{13}C NMR Data for Dihydronudicaulin I Aglycon (in CD_3OD)^[1]

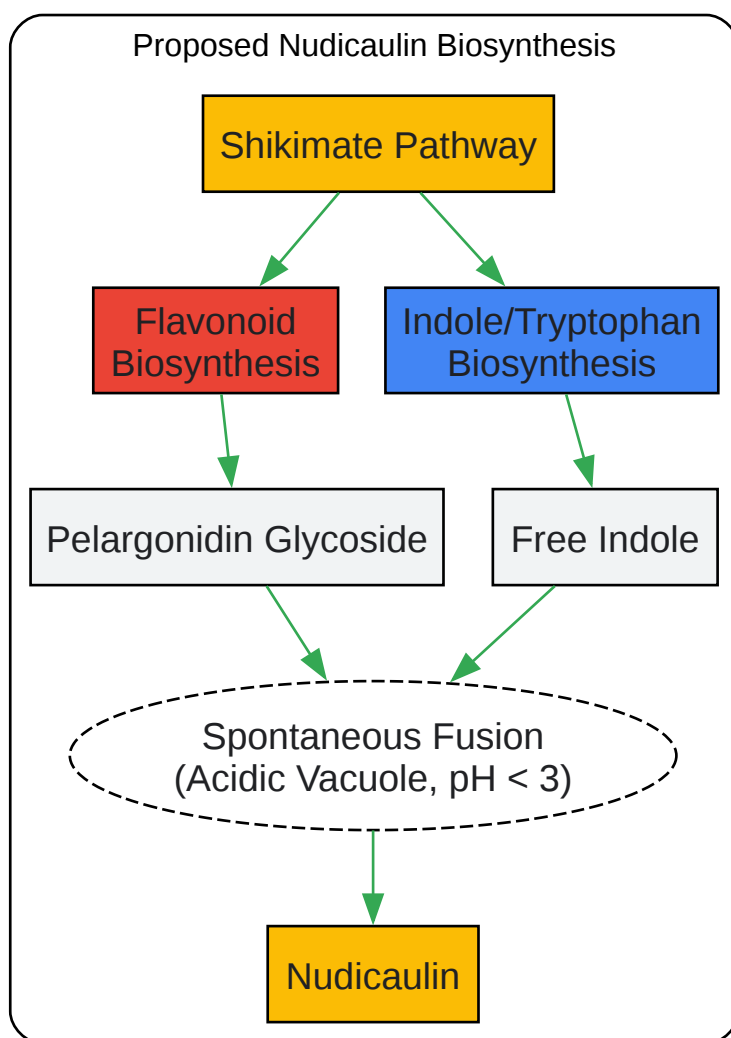
Position	δC (ppm)	δH (ppm), Mult. (J in Hz)
2	140.5	-
3	55.0	5.07, d (2.4)
4	108.3	6.78, s
5	155.1	-
6	97.4	6.27, d (2.2)
7	157.9	-
8	96.0	6.21, d (2.2)
9	161.2	-
10	108.5	-
11	126.8	-
12	55.0	4.99, s
13	116.5	-
14	138.8	-
15	120.9	7.37, d (8.1)
16	122.9	7.00, t (7.7)
17	113.1	6.73, t (7.5)
18	129.5	7.23, d (7.8)
19	112.5	-
1'	130.4	-
2', 6'	132.4	7.10, d (8.6)
3', 5'	116.8	6.75, d (8.6)
4'	158.5	-

Experimental Protocols

Structural Elucidation Methodology

The determination of the nudicaulin structure is a case study in modern natural product chemistry, involving a workflow that integrates multiple analytical techniques.





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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]

- 3. Biomimetic synthesis cultivates yellow poppy pigment | Research | Chemistry World [chemistryworld.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. An Integrated—Omics/Chemistry Approach Unravels Enzymatic and Spontaneous Steps to Form Flavoalkaloidal Nudicaulin Pigments in Flowers of Papaver nudicaule L. [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. An Integrated—Omics/Chemistry Approach Unravels Enzymatic and Spontaneous Steps to Form Flavoalkaloidal Nudicaulin Pigments in Flowers of Papaver nudicaule L - PMC [pmc.ncbi.nlm.nih.gov]
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